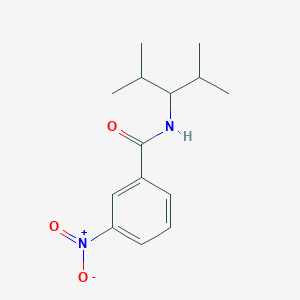
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is also known as NITD-688 and is a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus, which causes COVID-19.
Mecanismo De Acción
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide works by inhibiting the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. RdRp is an essential enzyme that is responsible for the replication of the viral genome, and its inhibition can prevent the virus from replicating and spreading. NITD-688 binds to the active site of RdRp and blocks the synthesis of viral RNA, thereby inhibiting viral replication.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide has been shown to have a potent antiviral effect against the SARS-CoV-2 virus in preclinical studies. This compound has also been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. However, the biochemical and physiological effects of NITD-688 are still being studied, and more research is needed to fully understand its mechanism of action and potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide has several advantages for lab experiments. It is a potent inhibitor of the RdRp of the SARS-CoV-2 virus and has shown promising results in preclinical studies. This compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, there are also some limitations to using NITD-688 in lab experiments. This compound is highly reactive and can be toxic at high concentrations, which can limit its use in certain assays. Additionally, more research is needed to determine the optimal dosage and administration of NITD-688 for different applications.
Direcciones Futuras
There are several future directions for the research and development of N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide. One potential direction is to further investigate its potential as a treatment for COVID-19. Clinical trials are currently ongoing to evaluate the safety and efficacy of NITD-688 in patients with COVID-19. Another direction is to explore its potential as a therapeutic agent for other viral infections and diseases, such as influenza and hepatitis C. Additionally, more research is needed to fully understand the biochemical and physiological effects of NITD-688 and to develop optimal dosage and administration strategies for different applications.
Conclusion
In conclusion, N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. This compound is a potent inhibitor of the RdRp of the SARS-CoV-2 virus and has shown potential as a treatment for COVID-19. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and optimal dosage and administration strategies for different applications.
Métodos De Síntesis
The synthesis of N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 1-isopropyl-2-methylpropan-2-amine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain a pure compound with a yield of 60-70%.
Aplicaciones Científicas De Investigación
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide has been studied for its potential applications in various fields, including antiviral research, cancer research, and drug discovery. In particular, NITD-688 has been found to be a potent inhibitor of the RdRp of the SARS-CoV-2 virus, which causes COVID-19. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for COVID-19.
Propiedades
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13(10(3)4)15-14(17)11-6-5-7-12(8-11)16(18)19/h5-10,13H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDTSQRJXKLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5831994.png)
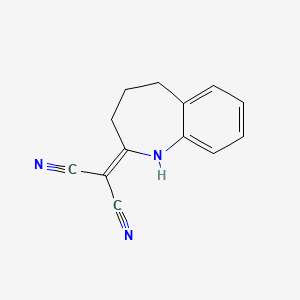
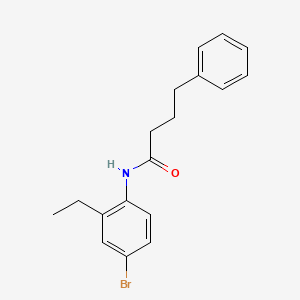

![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)
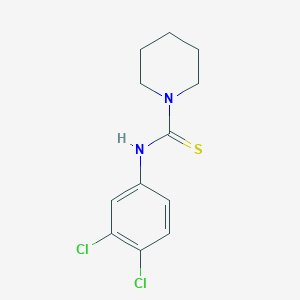
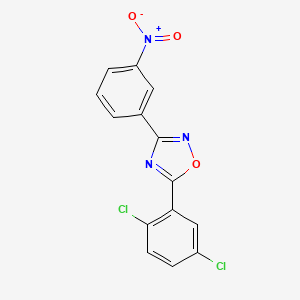
![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)
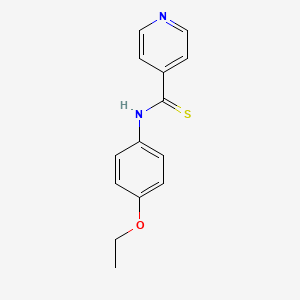
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5832054.png)
![N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)
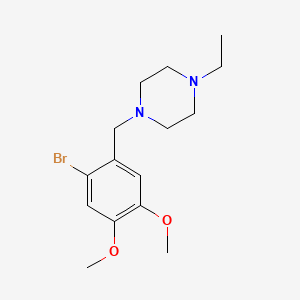
![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)